molecular formula C16H19NO5 B12453307 3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B12453307
M. Wt: 305.32 g/mol
InChI Key: AMDNDGBHIUXHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic organic compound with a molecular formula of C15H19NO5 This compound is characterized by the presence of three methoxy groups attached to a benzene ring, an amide group, and a furan ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the methylation and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

3,4,5-Trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the furan ring, making it less complex.

    3,4,5-Trimethoxyphenethylamine: Contains an ethylamine group instead of an amide.

    3,4,5-Trimethoxybenzoic acid: The precursor in the synthesis of the target compound.

Uniqueness

3,4,5-Trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to the presence of both the trimethoxyphenyl and furan rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C16H19NO5/c1-10-5-6-12(22-10)9-17-16(18)11-7-13(19-2)15(21-4)14(8-11)20-3/h5-8H,9H2,1-4H3,(H,17,18)

InChI Key

AMDNDGBHIUXHCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.